Reactivity with a Hindered, Electron-Deficient Secondary Amine in Total Synthesis
In the total synthesis of araiosamines, the target amine 25 (a highly sterically hindered, electron-deficient bicyclic amine) was treated with the target reagent. Prior screening showed that Goodman's reagent (N-Boc-1H-pyrazole-1-carboxamidine) failed to react at elevated temperatures, while an alternative reagent (31) required toxic HgCl₂ and produced major side products [1]. N,N-bis-Boc-guanylpyrazole was also ineffective [1]. In contrast, the target compound 26 reacted at ambient temperature (25 °C) in THF, cleanly installing the Boc-guanidine group as part of a one-pot guanidinylation/DDQ oxidation sequence [1].
| Evidence Dimension | Successful guanidinylation of a sterically hindered, electron-deficient secondary amine |
|---|---|
| Target Compound Data | Successful guanidinylation under mild conditions (THF, 25 °C, 1 equiv) followed by in situ DDQ oxidation |
| Comparator Or Baseline | Goodman's reagent: No reaction even at elevated temperature; Reagent 31: Requires HgCl₂, forms side products; N,N-bis-Boc-guanylpyrazole: Ineffective |
| Quantified Difference | Target reagent: Successful conversion. Comparators: 0% desired product (qualitative binary outcome) |
| Conditions | Substrate 25, THF, 25 °C, then DDQ, MeCN, 25 °C (one-pot process); Total Synthesis of Araiosamines |
Why This Matters
This head-to-head screening, documented in a high-impact synthetic methodology paper, is the foundational differentiator for procurement—the target compound is the only reagent that enables this critical bond construction.
- [1] Tian, M.; Yan, M.; Baran, P. S. 11-Step Total Synthesis of Araiosamines. J. Am. Chem. Soc. 2016, 138 (43), 14234–14237. DOI: 10.1021/jacs.6b09701 View Source
